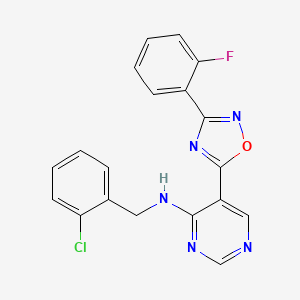

N-(2-chlorobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-chlorobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine" is a novel chemical entity that appears to be related to a class of compounds with potential biological activities. The structure suggests the presence of a pyrimidin-4-amine core, which is a common feature in many pharmaceutical agents, and the 1,2,4-oxadiazole moiety, which is known for its presence in various bioactive compounds.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of novel fluorescent compounds with a 1,3,4-oxadiazol moiety were synthesized by condensation reactions involving secondary amines . Another study reported the design and synthesis of pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, which were confirmed by NMR and HRMS techniques . Similarly, novel amine derivatives of a related structure were synthesized using a linear strategy and characterized by NMR and MS . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, mass, and elemental analysis . The presence of the 1,2,4-oxadiazole ring is likely to influence the electronic distribution and chemical reactivity of the compound. The fluorophenyl group could also contribute to the overall molecular properties through its electron-withdrawing effects.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structures has been explored. For example, the reaction of N-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride led to new cyclization products, indicating the potential for diverse chemical transformations . This suggests that the compound may also undergo various chemical reactions, potentially leading to new derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been studied. The novel compounds in one study displayed intense fluorescence in ethyl acetate and acetone solutions, with the fluorescence characteristics being influenced by solvent polarity . The bioactive compounds in another study showed excellent insecticidal and fungicidal activities, with specific LC50 and EC50 values reported . These findings suggest that the compound "this compound" may also exhibit distinct physical and chemical properties that could be relevant for its potential applications in various fields, such as agriculture or medicine.

科学的研究の応用

1. Pesticidal Activities

- Pyrimidin-4-amine derivatives, including compounds similar to N-(2-chlorobenzyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, have shown excellent insecticidal and fungicidal activities against various pests and pathogens. For instance, some compounds demonstrated broad-spectrum insecticidal and fungicidal activity with notable LC50 and EC50 values, indicating their potential as effective pesticides (Liu et al., 2021).

2. Anticancer Properties

- Novel amine derivatives of compounds structurally related to this compound have shown significant anticancer activity. In vitro testing against human cancer cell lines has revealed that certain derivatives are highly cytotoxic, suggesting their potential as anticancer agents (Vinayak et al., 2017).

3. Synthesis of N-Heterocycles

- The compound has been utilized in the synthesis of structurally diverse N-heterocycles, such as 1,2,4-oxadiazoles and pyrimidinones. This synthesis pathway is notable for its room temperature operation and has enabled the production of various heterocyclic compounds, including drug lead molecules (Gupta et al., 2014).

4. Antimicrobial and Antifungal Activities

- Oxadiazole analogues, related to the compound , have demonstrated significant antimicrobial and antifungal activities. This indicates their potential application in developing new antimicrobial agents (Ahsan & Shastri, 2015).

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN5O/c20-15-7-3-1-5-12(15)9-23-17-14(10-22-11-24-17)19-25-18(26-27-19)13-6-2-4-8-16(13)21/h1-8,10-11H,9H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLOLJRXNCAHPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2500274.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]urea](/img/structure/B2500284.png)

![2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2500285.png)

![3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2500288.png)

![3-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane](/img/structure/B2500292.png)

![2-(2-Hydroxyethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2500295.png)

![3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2500296.png)

![2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)nicotinamide](/img/structure/B2500297.png)